
5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide is a chemical compound with a complex structure that includes a chloro group, a cyano group, and methoxy groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. The process may include:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amino groups.
Chlorination: Introduction of the chloro group.
Cyanation: Addition of the cyano group.
Methoxylation: Introduction of methoxy groups.
Amidation: Formation of the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of cyano groups to amines.
Substitution: Replacement of chloro groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines.
Aplicaciones Científicas De Investigación
5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Influence on cellular pathways, such as signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide include:
- N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide
- 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-benzamide
- 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-methoxybenzamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both chloro and cyano groups, along with methoxy and hydroxyl groups, allows for a diverse range of chemical reactions and interactions with biological targets.
Propiedades
Número CAS |
634186-11-1 |
|---|---|
Fórmula molecular |
C16H13ClN2O4 |
Peso molecular |
332.74 g/mol |
Nombre IUPAC |
5-chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C16H13ClN2O4/c1-22-14-5-9(8-18)12(7-15(14)23-2)19-16(21)11-6-10(17)3-4-13(11)20/h3-7,20H,1-2H3,(H,19,21) |
Clave InChI |
AIHGXPKGNHATFH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C#N)NC(=O)C2=C(C=CC(=C2)Cl)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12577891.png)

![3-Oxatricyclo[5.2.1.0~2,4~]decane](/img/structure/B12577916.png)
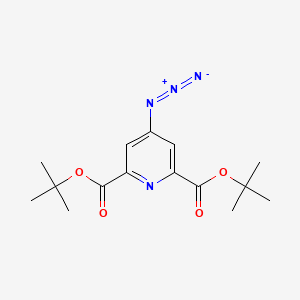
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide](/img/structure/B12577928.png)
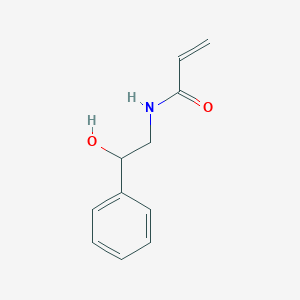
![2-[(E)-(3-Methylbutylidene)amino]phenol](/img/structure/B12577932.png)
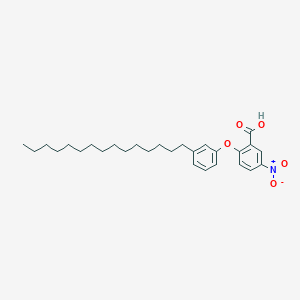
![1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12577948.png)

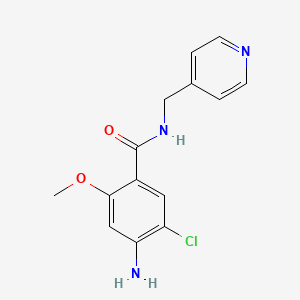
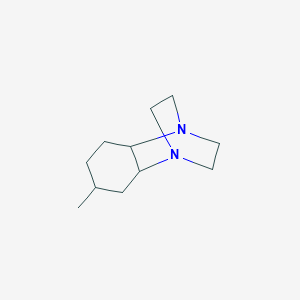
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12577967.png)
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)
